molecular formula C14H24N2O4 B3034278 4-Azaspiro[2.4]heptane hemioxalate CAS No. 1523571-00-7

4-Azaspiro[2.4]heptane hemioxalate

Cat. No.: B3034278
CAS No.: 1523571-00-7
M. Wt: 284.35
InChI Key: RPZBNNHPFKABOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azaspiro[2.4]heptane hemioxalate (4-ASPH) is a cyclic organic compound with a molecular formula of C8H10O4. It is a white, crystalline solid with a melting point of approximately 150°C and a boiling point of approximately 300°C. 4-ASPH has been widely studied due to its potential applications in the fields of medicine, chemistry, and materials science.

Scientific Research Applications

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, including bicyclo[2.2.1]heptanes, have garnered attention in drug research due to their unique molecular structure and significant medicinal potential. These compounds are recognized for their special molecular shape, voluminous, bicyclic carbon skeleton, and the sterically fixed position of their substituents, making them suitable test molecules for studying structure-activity relationships. Their application spans various therapeutic areas, demonstrating the importance of cyclic and polycyclic structures in drug design and development. (Buchbauer & Pauzenberger, 1991)

Isoxazoline Containing Natural Products as Anticancer Agents

Isoxazolines, which are nitrogen and oxygen-containing heterocycles belonging to the azoles family, have shown significant importance in medicinal chemistry, particularly as anticancer agents. Their presence in natural sources, isolation, and application underscore the ongoing search for novel chemotherapeutic candidates. This research highlights the potential of structurally unique compounds, similar in their innovation to 4-Azaspiro[2.4]heptane hemioxalate, in contributing to anticancer drug development. (Kaur et al., 2014)

Behavioral Studies of Serotonin Receptor Agonists as Antidepressant Drugs

Compounds like this compound, which may influence serotonin receptors, highlight the ongoing investigation into the neurochemical mechanisms underlying antidepressant effects. Studies have examined the antidepressant-like activity of 5-HT1A receptor partial agonists, underscoring the potential for compounds targeting specific neurotransmitter systems in psychiatric medication development. (Burrows et al., 1991)

Safety and Hazards

The safety information available indicates that 4-Azaspiro[2.4]heptane hemioxalate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-azaspiro[2.4]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBNNHPFKABOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1.C1CC2(CC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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